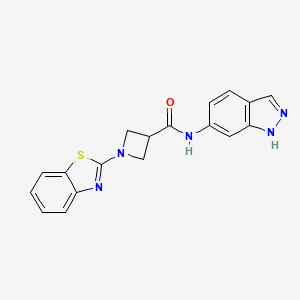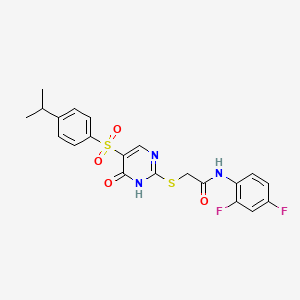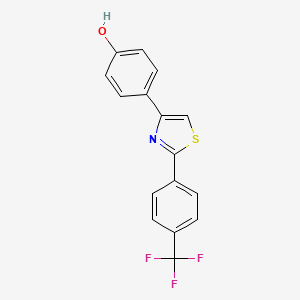
N-(1-phenylcyclopentyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylcyclopentyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(1-phenylcyclopentyl)prop-2-enamide can be synthesized through several methods. One common approach involves the electrophilic activation of amides. This method employs lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and the oxidant . The reaction setup is relatively simple and can accommodate a broad substrate scope.
Another method involves the Ugi four-component reaction, which includes the coupling of 4-(octyloxy)aniline, cyclohexyl isocyanide, paraformaldehyde, and acrylic acid at room temperature . This multicomponent reaction is known for its efficiency and good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of enamide synthesis can be applied. Industrial production would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-phenylcyclopentyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can convert the double bond in the enamide to a single bond, forming the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields the corresponding amine, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-(1-phenylcyclopentyl)prop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of N-(1-phenylcyclopentyl)prop-2-enamide involves its interaction with specific molecular targets. While detailed pathways are not fully elucidated, it is known that enamides can participate in various biochemical processes due to their reactive double bond and amide group. These interactions can lead to the modulation of enzyme activities or receptor binding, influencing biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Acrylfentanyl: A highly potent opioid analgesic with a similar enamide structure.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Uniqueness
N-(1-phenylcyclopentyl)prop-2-enamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Unlike acrylfentanyl, which is primarily used as an analgesic, and entacapone, which is a pharmaceutical agent, this compound has broader applications in chemistry, biology, and industry.
Propiedades
IUPAC Name |
N-(1-phenylcyclopentyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-13(16)15-14(10-6-7-11-14)12-8-4-3-5-9-12/h2-5,8-9H,1,6-7,10-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMKJOVMXWTKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
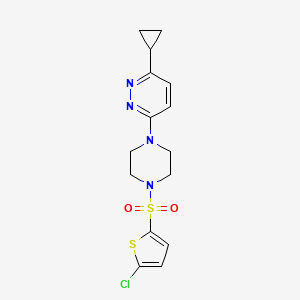
![5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile](/img/structure/B2968440.png)
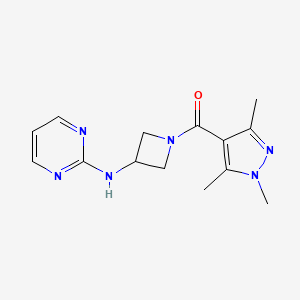
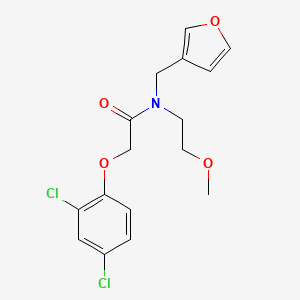

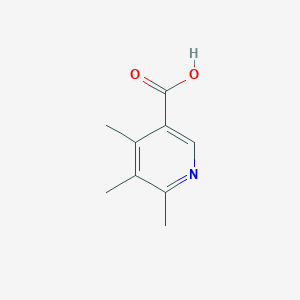
![5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968448.png)

![Methyl (E)-4-[(4-methyl-1,3-thiazol-2-yl)methyl-(oxolan-2-ylmethyl)amino]-4-oxobut-2-enoate](/img/structure/B2968452.png)
![3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid](/img/structure/B2968453.png)

